Benzooxazole-2-carbaldehyde is a compound with the molecular formula C8H5NO2 . It is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Benzoxazole-2-carbaldehyde can be synthesized using different pathways. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .
The molecular weight of Benzooxazole-2-carbaldehyde is 147.13 g/mol . The InChI code is InChI=1S/C8H5NO2/c10-5-8-9-6-3-1-2-4-7 (6)11-8/h1-5H
. The Canonical SMILES is C1=CC=C2C (=C1)N=C (O2)C=O
.
Benzoxazole-2-carbaldehyde has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
Benzooxazole-2-carbaldehyde has a molecular weight of 147.13 g/mol . It has a computed XLogP3 value of 1.7, indicating its lipophilicity . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 43.1 Ų .
Benzooxazole-2-carbaldehyde, with the chemical formula CHNO and a CAS number of 62667-25-8, is a heterocyclic aromatic compound. This bicyclic planar molecule connects various fields, including synthetic organic chemistry, medicinal chemistry, and industrial applications. The compound is notable for its diverse biological activities and serves as an important intermediate in the synthesis of various bioactive molecules .
Benzooxazole-2-carbaldehyde belongs to the class of compounds known as benzoxazoles, which are characterized by a benzene ring fused to an oxazole ring. It is classified as an aromatic aldehyde due to the presence of the aldehyde functional group (-CHO) attached to the benzoxazole structure. This compound is synthesized from 2-aminophenol and is recognized for its utility in both academic research and industrial applications .
The synthesis of benzooxazole-2-carbaldehyde can be achieved through several methodologies, primarily involving the reaction of 2-aminophenol with various aldehydes under acidic conditions. Common synthetic routes include:
The reactions typically require controlled temperatures and specific pH levels to optimize the formation of benzooxazole-2-carbaldehyde. The use of advanced catalytic systems can significantly improve reaction rates and yields.
Benzooxazole-2-carbaldehyde features a unique bicyclic structure consisting of a benzene ring fused to an oxazole ring, with an aldehyde functional group at the 2-position of the benzoxazole moiety. The molecular structure can be depicted as follows:
This structure contributes to its reactivity and biological activity.
The compound's melting point, boiling point, and solubility characteristics are crucial for its application in synthesis and analysis but are not extensively documented in available literature.
Benzooxazole-2-carbaldehyde undergoes various chemical transformations:
The choice of reagents and conditions significantly influences the yield and selectivity of these reactions. For example, using specific catalysts can enhance reaction rates while maintaining selectivity.
The mechanism by which benzooxazole-2-carbaldehyde exhibits its biological activities involves several pathways:
Further studies are required to elucidate the precise molecular interactions involved in these mechanisms.
Benzooxazole-2-carbaldehyde exhibits reactivity typical of aldehydes and heterocycles, including:
Relevant data on stability, degradation products, or specific handling precautions are not extensively detailed in available literature but should be considered during laboratory use.
Benzooxazole-2-carbaldehyde has significant applications across various fields:
Benzoxazole derivatives have evolved from natural product isolation to synthetic therapeutic agents over two centuries. Early research identified naturally occurring benzoxazoles like the boxazomycins (antibiotics from Streptomyces species) and caboxamycin (a marine-derived antitumor agent), which demonstrated the scaffold's inherent bioactivity [1] [4]. Systematic medicinal chemistry efforts in the 1970s–1990s yielded the first FDA-approved benzoxazole-containing drugs, including the anti-inflammatory benoxaprofen (withdrawn due to toxicity) and the calcium ionophore calcimycin (A23187), which remains a research tool for studying calcium transport [3] [4].
The 21st century has seen accelerated development, with benzoxazole derivatives entering clinical trials for oncology and neurological disorders. For example, nocarbenzoxazole G inhibits tubulin polymerization in cancer cells, while brain-penetrant benzoxazoles targeting amyloidogenesis are being evaluated for Alzheimer’s disease [1] [8]. Key milestones include:
Table 1: Milestones in Benzoxazole-Based Drug Development
Time Period | Key Developments | Representative Agents | Therapeutic Area |
---|---|---|---|
1800s–1960s | Natural product isolation | Boxazomycin B | Antibacterial |
1970s–1990s | First synthetic therapeutics | Benoxaprofen, Calcimycin | Anti-inflammatory, Research |
2000–Present | Targeted therapies & clinical candidates | Nocarbenzoxazole G, VEGFR-2 inhibitors | Anticancer, Neurological |
This evolution underscores the scaffold’s versatility, driven by its metabolic stability and capacity for structural diversification [1] [3]. Benzooxazole-2-carbaldehyde, specifically, has emerged as a critical building block for these developments due to its electrophilic aldehyde group, which facilitates the synthesis of complex derivatives via condensation, cyclization, and metal-catalyzed coupling reactions [6] [8].
Benzooxazole-2-carbaldehyde serves as a linchpin in medicinal chemistry due to its dual functionality: the aldehyde group enables nucleophilic additions, while the benzoxazole core directs electrophilic substitution. This allows efficient access to structurally diverse libraries for drug screening. Key synthetic applications include:
Table 2: Synthetic Pathways Enabled by Benzooxazole-2-carbaldehyde
Reaction Type | Reagents/Conditions | Products | Biological Activity |
---|---|---|---|
Schiff base condensation | Primary amines, ultrasound/mechanochemistry | Azo-linked benzoxazoles | Antibacterial (MIC: 0.25–2 μg/mL) [3] [10] |
Oxidative cyclization | Amino phenols, NaCN, DES solvents | 2,5-Disubstituted benzoxazoles | Antiproliferative (IC₅₀: 1.8 μM vs. NSCLC) [4] |
C–H functionalization | Pd/Cu catalysts, aryl halides | Biaryl benzoxazoles | VEGFR-2 inhibition [6] [8] |
Modern green chemistry approaches leverage this intermediate in sustainable synthesis. Microwave-assisted condensation, deep eutectic solvents (DES), and mechanochemical methods reduce reaction times from hours to minutes while improving yields (>90%) and purity [4] [6]. For instance, ultrasound-promoted Schiff base formation completes in 5 minutes, contrasting with 1-hour conventional methods [4].
Benzooxazole-2-carbaldehyde exhibits distinct physicochemical and biological properties compared to benzimidazole- and benzothiazole-2-carbaldehydes, attributable to electronic and hydrogen-bonding variations:
Table 3: Comparative Analysis of Key Heterocyclic Carbaldehydes
Property | Benzooxazole-2-carbaldehyde | Benzimidazole-2-carbaldehyde | Benzothiazole-2-carbaldehyde |
---|---|---|---|
Electrophilicity (C-2) | Moderate | Low | High |
H-Bond Capacity | Acceptor (O atom) | Donor (NH) | Weak acceptor (S atom) |
Antibacterial Range | Gram-positive selective (MIC: 0.5 μg/mL) | Broad-spectrum (MIC: 2–8 μg/mL) | Gram-negative selective (MIC: 2 μg/mL) |
Anticancer Target | DNA topoisomerase, VEGFR-2 | Tubulin, Cyclooxygenase | Rho-kinase, Amyloidogenesis |
These differences guide rational scaffold selection: benzoxazoles are preferred for CNS-targeted agents (brain penetrance >80%) due to optimal log P (~2.5), whereas benzimidazoles suit antiulcer applications (proton pump inhibition), and benzothiazoles dominate amyloid imaging [1] [5] [10].
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: